molecular formula C31H26N4O B11497926 (2-Methyl-4-{4-[methyl(phenyl)amino]phenyl}-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)(phenyl)methanone

(2-Methyl-4-{4-[methyl(phenyl)amino]phenyl}-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)(phenyl)methanone

Cat. No.: B11497926
M. Wt: 470.6 g/mol
InChI Key: IDLADDIHYXDLDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-methyl-4-[4-(methylanilino)phenyl]-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl}(phenyl)methanone typically involves multi-step organic reactions. The process often starts with the construction of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with formic acid or its equivalents Common reagents include aromatic aldehydes, cyanogen bromide, and other electrophilic agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the reaction’s efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

{2-methyl-4-[4-(methylanilino)phenyl]-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl}(phenyl)methanone: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

{2-methyl-4-[4-(methylanilino)phenyl]-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl}(phenyl)methanone: has several scientific research applications:

Mechanism of Action

The mechanism of action of {2-methyl-4-[4-(methylanilino)phenyl]-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl}(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and altering cellular pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

Uniqueness

What sets {2-methyl-4-[4-(methylanilino)phenyl]-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl}(phenyl)methanone apart is its specific substitution pattern, which imparts unique electronic and steric properties. These properties can enhance its binding affinity to biological targets and its overall pharmacological profile .

Properties

Molecular Formula

C31H26N4O

Molecular Weight

470.6 g/mol

IUPAC Name

[2-methyl-4-[4-(N-methylanilino)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]-phenylmethanone

InChI

InChI=1S/C31H26N4O/c1-21-28(30(36)23-11-5-3-6-12-23)29(35-27-16-10-9-15-26(27)33-31(35)32-21)22-17-19-25(20-18-22)34(2)24-13-7-4-8-14-24/h3-20,29H,1-2H3,(H,32,33)

InChI Key

IDLADDIHYXDLDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)N(C)C5=CC=CC=C5)C(=O)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.